2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

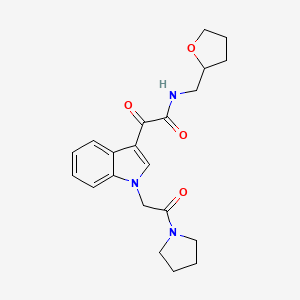

This compound is a structurally complex acetamide derivative featuring a hybrid heterocyclic framework. Its core structure integrates:

- A 1H-indol-3-yl moiety substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the N1 position.

- A central 2-oxoacetamide bridge linking the indole system to a (tetrahydrofuran-2-yl)methyl substituent.

Properties

IUPAC Name |

2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c25-19(23-9-3-4-10-23)14-24-13-17(16-7-1-2-8-18(16)24)20(26)21(27)22-12-15-6-5-11-28-15/h1-2,7-8,13,15H,3-6,9-12,14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLHCFGZXOJEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel class of biologically active molecules that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 358.44 g/mol. The structure features a pyrrolidine ring, an indole moiety, and a tetrahydrofuran group, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

- Enzyme Inhibition : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.

- Cytotoxic Effects : Evidence suggests that similar compounds induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.

Anticancer Activity

Studies have demonstrated that the compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF7) showed that the compound effectively reduces cell viability at micromolar concentrations. For instance, an IC50 value of approximately 10 µM was observed in MCF7 breast cancer cells, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 10 | Mitochondrial disruption |

| A549 | 12 | Caspase activation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- In Vivo Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound led to a significant reduction in swelling compared to control groups.

Case Study 1: Cancer Treatment

A recent study investigated the efficacy of the compound in a xenograft model of human breast cancer. The results indicated that treatment with the compound resulted in a 40% reduction in tumor volume over four weeks compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress-induced neuronal death, potentially through modulation of the Nrf2 pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Key Observations:

Indole vs. Heterocyclic Cores: The target compound’s indole core distinguishes it from pyrazole or benzofuran-based analogs . Indole derivatives often exhibit enhanced π-π stacking interactions in biological targets compared to smaller heterocycles. The thiazolidinone in introduces sulfur-based polarity, contrasting with the target’s oxygen-rich THF and pyrrolidine groups.

Substituent Effects: The pyrrolidin-1-yl ethyl chain may enhance lipophilicity compared to the phenyl groups in or thiazolidinone in . The THF-methyl group could improve water solubility relative to purely aromatic substituents (e.g., phenylethyl in ).

Synthetic Complexity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.